
EPZ011989
Übersicht
Beschreibung
EPZ011989 ist ein potenter, selektiver und oral bioverfügbarer Inhibitor der Protein-Methyltransferase Enhancer of Zeste Homolog 2 (EZH2). Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Tumorwachstum zu hemmen, insbesondere in Modellen des humanen B-Zell-Lymphoms . This compound ist ein wertvolles Werkzeug zur Erforschung der biologischen Aktivität von EZH2 und seiner assoziierten Pathobiologie .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen unter spezifischen Bedingungen. Die genauen synthetischen Routen und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, die ihre Potenz und Selektivität als EZH2-Inhibitor gewährleisten . Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .
Vorbereitungsmethoden
The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and selectivity as an EZH2 inhibitor . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
EPZ011989 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, was möglicherweise seine Aktivität und Stabilität beeinflusst.
Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, was zur Modifikation der Eigenschaften der Verbindung verwendet werden kann.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden nicht öffentlich bekannt gegeben, aber sie würden typischerweise Standardtechniken und Reagenzien der organischen Chemie beinhalten.
Wissenschaftliche Forschungsanwendungen
A. B Cell Lymphomas
EPZ011989 has shown promising results in preclinical models of B cell lymphomas. In xenograft studies using human B cell lymphoma cell lines, this compound demonstrated significant tumor growth inhibition. The compound exhibited an inhibition constant (K_i) of less than 3 nM, indicating its potency against both mutant and wild-type EZH2 .
Table 1: Summary of In Vivo Activity Against B Cell Lymphomas
Model | Dose (mg/kg) | Tumor Regression | Weight Change (%) |
---|---|---|---|
KARPAS-422 | 250 | Yes | -5 |
KARPAS-422 | 500 | Yes | -7 |
B. Rhabdomyosarcoma
In studies involving rhabdomyosarcoma models, this compound was evaluated both as a single agent and in combination with standard chemotherapeutics like irinotecan and vincristine. The results indicated that while this compound alone did not induce tumor regression, it significantly prolonged time to event across various models, enhancing the efficacy of the standard treatments .
Table 2: Efficacy of this compound in Rhabdomyosarcoma Models
Combination | Median Days to Event | EFS T/C Ratio | p-value (vs Control) |
---|---|---|---|
This compound + Irinotecan | 47.1 | 2.47 | <0.001 |
This compound + Vincristine | 104.0 | 5.44 | <0.001 |
Combination Therapies
This compound has been investigated for its potential in combination with other anticancer agents. Studies have shown that combining this compound with cisplatin enhances antitumor activity in lung, ovarian, and breast cancer models . This combination therapy approach aims to exploit the synergistic effects of EZH2 inhibition alongside traditional chemotherapeutic agents.
Applications in Acute Myeloid Leukemia (AML)
Recent research has focused on the role of EZH2 in acute myeloid leukemia. This compound has been demonstrated to effectively inhibit EZH2 function in AML cell lines and primary samples, promoting differentiation and potentially improving patient outcomes .
Table 3: Effects of this compound on AML Cell Lines
Cell Line | IC50 (nM) | Differentiation Induction |
---|---|---|
AML Line A | <100 | Yes |
AML Line B | <150 | Yes |
Wirkmechanismus
EPZ011989 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters . By inhibiting EZH2, this compound reduces H3K27me3 levels, thereby altering gene expression and promoting anti-tumor activity . The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
EPZ011989 ist unter den EZH2-Inhibitoren aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
GSK126: Ein weiterer potenter EZH2-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.
Tazemetostat: Ein EZH2-Inhibitor, der für die Behandlung bestimmter Lymphomtypen zugelassen ist.
This compound zeichnet sich durch seine robuste In-vivo-Aktivität und günstigen pharmakokinetischen Eigenschaften aus, was es zu einem leistungsstarken Werkzeug für die Erforschung der EZH2-Aktivität in biologischen Systemen macht .
Biologische Aktivität
EPZ011989 is a potent, selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, which plays a crucial role in gene silencing and is implicated in various cancers, particularly B cell lymphomas and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical models, and case studies demonstrating its therapeutic potential.
1. Overview of this compound
This compound was developed to overcome limitations associated with earlier EZH2 inhibitors. It exhibits favorable pharmacokinetic properties, including oral bioavailability and effective tumor growth inhibition in vivo. The compound's chemical structure is given by:
This compound selectively inhibits EZH2 by binding to its catalytic site, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene repression. This inhibition results in the reactivation of tumor suppressor genes and differentiation of cancer cells.
3. Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mouse models. Key findings include:
Dose (mg/kg) | C_min (ng/mL) | Duration Above LCC (hours) |
---|---|---|
125 | 50 | 4 |
250 | 150 | 6 |
500 | 300 | 12 |
1000 | 500 | 24 |
The effective plasma level required for biological activity (LCC) was determined to be approximately 158 ng/mL, with sustained exposure achieved at higher doses .
4.1 B Cell Lymphoma Models
In mouse xenograft models of human B cell lymphoma, this compound demonstrated significant tumor growth inhibition. Doses as low as 250 mg/kg resulted in robust reductions in tumor size without significant toxicity .
4.2 Acute Myeloid Leukemia (AML)
This compound has shown promising results in AML models as well. In studies involving MOLM-13 cell lines and patient-derived xenografts, treatment with this compound led to:
- Induction of differentiation in AML blasts.
- Prolonged survival in mice engrafted with EPZ-treated cells compared to controls .
The following table summarizes the outcomes observed in AML studies:
Treatment Group | Tumor Burden Reduction (%) | Median Survival (days) |
---|---|---|
DMSO Control | - | 14 |
This compound | 50 | 30 |
5. Combination Studies
Research has also explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as irinotecan and vincristine. In pediatric malignant rhabdoid tumor models, the combination therapy improved time to event metrics significantly, although it did not consistently induce tumor regression .
6. Case Studies and Clinical Implications
Several case studies highlight the clinical relevance of this compound:
- Study on AML Differentiation : A study indicated that pre-treatment with this compound before engrafting AML cells into mice resulted in a significantly lower disease burden and improved survival rates compared to untreated controls .
- Pediatric Rhabdoid Tumors : In pediatric patients with rhabdoid tumors, combining this compound with traditional chemotherapy showed enhanced efficacy, suggesting potential for improved treatment protocols .
7. Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating robust biological activity across various cancer models. Its ability to inhibit tumor growth and promote differentiation highlights its therapeutic potential for treating malignancies associated with EZH2 dysregulation.
Future clinical trials will be essential to validate these findings and explore the full therapeutic potential of this compound in human subjects.
Eigenschaften
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.